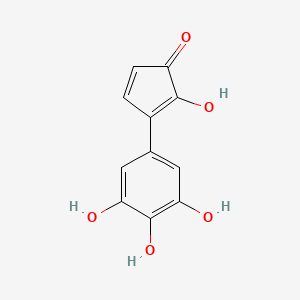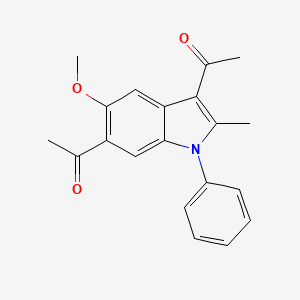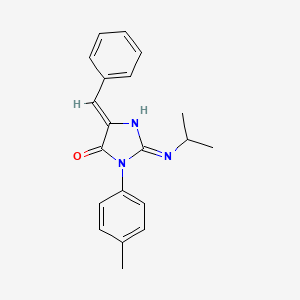
2-Hydroxy-5-(3,4,5-trihydroxyphenyl)-2,4-cyclopentadien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-(3,4,5-trihydroxyphenyl)-2,4-cyclopentadien-1-one is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple hydroxyl groups and a cyclopentadienone core, which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(3,4,5-trihydroxyphenyl)-2,4-cyclopentadien-1-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4,5-trihydroxybenzaldehyde with cyclopentadienone in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the condensation reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions
2-Hydroxy-5-(3,4,5-trihydroxyphenyl)-2,4-cyclopentadien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base catalyst.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, ethers, and esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Hydroxy-5-(3,4,5-trihydroxyphenyl)-2,4-cyclopentadien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Its potential anti-inflammatory and anticancer properties are being explored for therapeutic applications.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Hydroxy-5-(3,4,5-trihydroxyphenyl)-2,4-cyclopentadien-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.
Cell Signaling: The compound may modulate cell signaling pathways, leading to effects on cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Ferulic Acid: A phenolic compound with anti-inflammatory and antioxidant activities.
Catechol: A simple phenolic compound with antioxidant properties.
Uniqueness
2-Hydroxy-5-(3,4,5-trihydroxyphenyl)-2,4-cyclopentadien-1-one is unique due to its cyclopentadienone core, which imparts distinct chemical reactivity and potential for diverse applications. Its multiple hydroxyl groups also enhance its antioxidant capacity compared to simpler phenolic compounds.
特性
分子式 |
C11H8O5 |
|---|---|
分子量 |
220.18 g/mol |
IUPAC名 |
2-hydroxy-3-(3,4,5-trihydroxyphenyl)cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C11H8O5/c12-7-2-1-6(10(7)15)5-3-8(13)11(16)9(14)4-5/h1-4,13-14,16H,(H,12,15) |
InChIキー |
NUYBGGJKYSWMRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C(=C1C2=CC(=C(C(=C2)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B15284130.png)
![3-[1-(2-naphthyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B15284134.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15284142.png)
![11-[10-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)deca-4,6-diynyl]-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene](/img/structure/B15284144.png)
![6-chloro-2-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]pyridin-4-ium](/img/structure/B15284145.png)

![N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B15284153.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B15284160.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide](/img/structure/B15284184.png)
![propan-2-yl 3-[[(5E)-5-[[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B15284194.png)
![2-Tert-butyl-6-({[2-({3-tert-butyl-2-hydroxy-5-nitrobenzylidene}amino)cyclohexyl]imino}methyl)-4-nitrophenol](/img/structure/B15284205.png)
![N-[2,2,2-trifluoro-N-(4-iodophenyl)ethanimidoyl]benzenesulfonamide](/img/structure/B15284218.png)
![N-[2,2,2-trichloro-N-(2-fluorophenyl)ethanimidoyl]benzenesulfonamide](/img/structure/B15284229.png)

